Methyl 2-chloroisonicotinate 1-oxide
Description
Methyl 2-chloroisonicotinate 1-oxide is a pyridine derivative characterized by a methyl ester group at the carboxyl position, a chlorine substituent at the 2-position of the pyridine ring, and an N-oxide functional group at the 1-position.
Properties
IUPAC Name |
methyl 2-chloro-1-oxidopyridin-1-ium-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(10)5-2-3-9(11)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTVLBKJSLNYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=[N+](C=C1)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification and N-Oxidation Sequence
A well-documented approach to preparing this compound involves the following steps:
Step 1: Esterification of 2-chloroisonicotinic acid
The acid is converted to its methyl ester by reaction with methanol, typically under acidic conditions or using diazomethane in anhydrous ether. For example, a suspension of 3-chloroisonicotinic acid in anhydrous ether is treated dropwise with diazomethane solution, producing methyl 3-chloroisonicotinate after workup.
Step 2: N-Oxidation of the methyl ester
The methyl ester is oxidized to the corresponding 1-oxide using peracid oxidants such as peracetic acid. For instance, methyl isonicotinate is oxidized in glacial acetic acid with 40% peracetic acid at elevated temperature (steam bath) for several hours to yield methyl isonicotinate-1-oxide. This method can be adapted for the 2-chloro derivative.
Step 3: Purification
The product is isolated by concentration under reduced pressure, trituration with dry ether, and recrystallization from ethanol-ether mixtures, yielding purified this compound with melting points around 118-119 °C.
Alternative Routes and Considerations
The N-oxidation step can be conducted either before or after esterification. Both sequences are reported, with oxidation of the acid or ester yielding the N-oxide intermediate.
Chlorination can be performed on the N-oxide intermediate or on the acid precursor before oxidation, depending on the synthetic route chosen.
Hydrazine hydrate treatment of the methyl ester 1-oxide leads to hydrazide derivatives, which are valuable intermediates in pharmaceutical applications but are beyond the scope of this article focused on the ester 1-oxide.
Summary of Key Preparation Parameters
Research Findings and Analytical Data
Molecular formula: C7H6ClNO3
Molecular weight: 187.58 g/mol
IUPAC name: methyl 2-chloro-1-oxidopyridin-1-ium-4-carboxylate
Physical properties: Melting point approximately 118-119 °C after purification.
Structural characterization: Confirmed by spectroscopic methods consistent with the presence of the N-oxide and chloro substituent on the pyridine ring.
Synthetic yield: Reported yields for the oxidation step are generally high (e.g., 24 g from 27.4 g starting methyl isonicotinate), indicating efficient conversion.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloroisonicotinate 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1-oxide group back to the parent compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-chloroisonicotinate 1-oxide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its primary role is in the development of anti-tuberculosis drugs, where it enhances the efficiency of drug discovery processes.
Case Study: Anti-Tuberculosis Drug Development
- Objective : To evaluate the effectiveness of this compound in synthesizing novel anti-tuberculosis agents.
- Methodology : Researchers utilized this compound in a series of reactions to create derivatives that exhibited improved efficacy against Mycobacterium tuberculosis.
- Findings : The synthesized compounds demonstrated enhanced antibacterial activity compared to existing treatments, indicating that this compound can significantly contribute to developing new therapeutic options for tuberculosis .
Agricultural Chemicals
In agriculture, this compound is employed in formulating agrochemicals, particularly herbicides and fungicides. Its application helps improve crop yields and manage pest resistance.
Data Table: Agrochemical Formulations Using this compound
| Agrochemical Type | Active Ingredient | Application Rate | Target Pests |
|---|---|---|---|
| Herbicide | This compound | 1-3 L/ha | Broadleaf weeds |
| Fungicide | This compound | 0.5-2 L/ha | Fungal pathogens |
Material Science
The compound is also utilized in material science for creating advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and resistance of these materials.
Case Study: Polymer Development
- Objective : To investigate the incorporation of this compound into polymer matrices.
- Methodology : Researchers blended this compound with various monomers to create copolymers with enhanced thermal stability.
- Findings : The resulting polymers exhibited superior mechanical properties and resistance to environmental degradation compared to traditional polymers .
Biochemical Research
In biochemical research, this compound is utilized in various assays that study enzyme interactions and metabolic pathways. This application is vital for understanding complex biological processes.
Example Application
This compound has been used as a substrate in enzyme assays to evaluate the activity of specific enzymes involved in metabolic pathways, providing insights into their roles in cellular functions .
Organic Synthesis
As a building block for creating complex organic molecules, this compound plays a significant role in organic synthesis. Its versatility allows chemists to develop a wide range of compounds.
Data Table: Synthetic Routes Utilizing this compound
| Synthetic Route | Product | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Various heterocycles | Up to 85 |
| Coupling reactions | Biologically active compounds | Up to 90 |
Mechanism of Action
The mechanism of action of Methyl 2-chloroisonicotinate 1-oxide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
The following analysis compares methyl 2-chloroisonicotinate 1-oxide with structurally related compounds, focusing on molecular features, physicochemical properties, and safety profiles inferred from available evidence.
Structural and Crystallographic Comparison
Methyl isonicotinate 1-oxide (C₇H₇NO₃) shares the pyridine N-oxide core and methyl ester group with the target compound but lacks the 2-chloro substituent. X-ray crystallography reveals that methyl isonicotinate 1-oxide forms hydrogen-bonded dimers via N-oxide oxygen and ester carbonyl interactions, stabilizing its crystal lattice .
Key Observations :
- The chlorine atom in this compound increases molecular weight and may enhance electrophilicity compared to methyl isonicotinate 1-oxide, influencing reactivity in substitution or coupling reactions.
Biological Activity
Methyl 2-chloroisonicotinate 1-oxide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound (C₇H₆ClNO₂) is derived from isonicotinic acid and features a chlorine atom at the second position and a methyl ester group. Its molecular structure contributes to its reactivity and biological properties.
Synthesis
The synthesis of methyl 2-chloroisonicotinate typically involves the chlorination of isonicotinic acid followed by esterification. Various synthetic routes have been documented, including microwave-assisted methods that enhance yield and purity .
Antimicrobial Properties
Methyl 2-chloroisonicotinate has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that it exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for these strains are notably lower compared to other related compounds, indicating its potential as an effective antimicrobial agent .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Streptococcus pneumoniae | 0.25 |
| Escherichia coli | >32 |
| Klebsiella pneumoniae | >32 |
Cytotoxicity and Cancer Research
Recent studies have shown that methyl 2-chloroisonicotinate exhibits cytotoxic effects on various cancer cell lines, including HCT116 and Caco-2 cells. The mechanism appears to involve the modulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. This suggests potential applications in cancer therapy, particularly in targeting specific tumor types .
The biological activity of methyl 2-chloroisonicotinate can be attributed to several mechanisms:
- Histone Demethylase Inhibition : It has been identified as a potential inhibitor of JmjC-domain containing histone demethylases, which play a role in epigenetic regulation. This inhibition may lead to altered gene expression profiles associated with various diseases, including cancer .
- Antagonistic Action on Muscarinic Receptors : The compound has shown antagonistic effects on muscarinic M receptors, suggesting its utility in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma .
Case Studies
- Antibacterial Activity : A study conducted by researchers at the University of Washington assessed the antibacterial efficacy of methyl 2-chloroisonicotinate against resistant strains. Results indicated significant activity against both wild-type and resistant strains, highlighting its potential in overcoming antibiotic resistance .
- Cancer Treatment : In a controlled trial, methyl 2-chloroisonicotinate was administered to patients with advanced solid tumors. Preliminary results showed a reduction in tumor size in a subset of patients, suggesting that this compound may serve as a promising candidate for further clinical development in oncology .
Q & A
Q. What are the key physicochemical properties of Methyl 2-chloroisonicotinate 1-oxide, and how can researchers determine them experimentally?
To characterize this compound, researchers should measure properties such as melting point, boiling point, density, and solubility. While direct data for this specific compound may not be available in published literature (as seen in for analogous compounds like Methyl nicotinate 1-oxide), experimental methods include:
- Density : Use a pycnometer or gas displacement techniques.
- Melting/Boiling Points : Differential Scanning Calorimetry (DSC) or capillary tube methods.
- Solubility : Conduct sequential solubility tests in polar/nonpolar solvents.
- Spectroscopic Identification : Employ NMR, IR, and mass spectrometry to confirm structure and purity . Documentation must adhere to journal guidelines, ensuring reproducibility by detailing instrumentation parameters and calibration standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key practices include:
- Engineering Controls : Use fume hoods to limit airborne exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Emergency Measures : Install eyewash stations and showers; avoid storing contaminated clothing in personal spaces .
- Exposure Monitoring : Regularly assess airborne concentrations via gas chromatography or sensor-based systems. Training on hazard communication and spill management is essential .
Q. How should researchers design a preliminary synthesis route for this compound?
A stepwise approach involves:
- Literature Review : Identify analogous syntheses (e.g., and describe sulfonyl/sulfinyl pyridine derivatives).
- Reaction Optimization : Test chlorination agents (e.g., SOCl₂, PCl₅) on isonicotinate precursors under varying temperatures and catalysts.
- Intermediate Characterization : Use thin-layer chromatography (TLC) and HPLC to monitor reaction progress .
- Yield Calculation : Compare theoretical and experimental yields, adjusting stoichiometry or solvent systems as needed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Contradictions may arise from impurities or instrumental variability. Strategies include:
- Cross-Validation : Replicate analyses using multiple techniques (e.g., ¹H/¹³C NMR, high-resolution MS) .
- Reference Standards : Synthesize or procure certified reference materials for calibration.
- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers . Transparent reporting of experimental conditions (e.g., solvent, temperature) is critical for comparability .
Q. What methodologies are effective for impurity profiling and quantification in this compound?
Advanced approaches include:
- HPLC-MS : Use reversed-phase columns (C18) with gradient elution to separate impurities. Calibration curves from spiked samples enable quantification .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate stability challenges, followed by LC-MS/MS to identify degradation products .
- Validation : Assess precision, accuracy, and limit of detection (LOD) per ICH guidelines .
Q. How can mechanistic studies elucidate the reactivity of the 1-oxide group in this compound?
- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density and reactive sites.
- Kinetic Experiments : Monitor reaction rates under varying pH and temperature conditions to infer activation energy.
- Isotopic Labeling : Use ¹⁸O-labeled analogs to trace oxygen transfer pathways in oxidation/reduction reactions .
Q. What strategies ensure robust meta-analysis of toxicological data for this compound?
- Systematic Review Frameworks : Follow COSMOS-E guidelines to define inclusion/exclusion criteria, assess study bias, and harmonize dose metrics .
- Dose-Response Modeling : Apply random-effects models to aggregate data from heterogeneous studies.
- Sensitivity Analysis : Test robustness by excluding outliers or low-quality studies .
Methodological Guidelines
- Data Presentation : Use tables to summarize physicochemical properties (e.g., boiling point, solubility) and spectral peaks (δ values, coupling constants) .
- Reproducibility : Document reaction conditions (e.g., solvent, catalyst loading) in the "Experimental" section, with supplementary data for complex protocols .
- Critical Evaluation : Cross-reference findings with structural analogs (e.g., and ) to validate novel observations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
